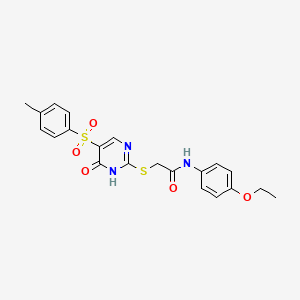![molecular formula C12H14N4O4S B2389454 N-[(4,6-diméthoxy-1,3,5-triazin-2-yl)méthyl]benzènesulfonamide CAS No. 2034356-86-8](/img/structure/B2389454.png)
N-[(4,6-diméthoxy-1,3,5-triazin-2-yl)méthyl]benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It is usually used in the chloride form but the tetrafluoroborate salt is also commercially available .
Synthesis Analysis
DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). It was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis
The empirical formula of DMTMM is C10H17ClN4O3 . Its molecular weight is 276.72 . The SMILES string representation of DMTMM is [Cl-].COc1nc(OC)nc(n1)[N+]2©CCOCC2 .Chemical Reactions Analysis
DMTMM can be used as a condensing agent for the following transformations: Condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran . Esterification of carboxylic acids with alcohols to the corresponding esters .Physical And Chemical Properties Analysis
DMTMM is a powder form substance . It has an assay of ≥97.0% (calc. on dry substance, AT) . It is suitable for coupling reactions . It contains ≤17 wt. % water . It is used in peptide synthesis . It should be stored at −20°C .Applications De Recherche Scientifique
Agent de réticulation pour films de carboxyméthylcellulose
- Application: Le N-[(4,6-diméthoxy-1,3,5-triazin-2-yl)méthyl]benzènesulfonamide (DMTMM) a été utilisé comme agent de réticulation dans le développement de films de carboxyméthylcellulose (CMC) pour l'emballage alimentaire . Ces films présentent des propriétés physico-mécaniques améliorées, notamment l'absorption d'humidité, la perméabilité à la vapeur d'eau, la solubilité dans l'eau et la résistance à l'huile. De plus, ils conservent une bonne biodégradabilité. La combinaison optimale de 5 % en poids de DMTMM et de 50 % en poids de glycérol donne une résistance élevée à l'eau, une perméabilité à la vapeur, une résistance à la traction et un allongement à la rupture.
Agent de couplage peptidique pour la purification des peptides
- Application: La 2-chloro-4,6-diméthoxy-1,3,5-triazine (un précurseur du DMTMM) sert d'agent de couplage peptidique pour la purification des peptides. Elle facilite la formation de liaisons peptidiques lors de la synthèse peptidique en phase solide .
Évaluation de l'activité antimicrobienne
- Application: Les chercheurs ont synthétisé divers composés apparentés au this compound et évalué leur activité antimicrobienne. Ces évaluations comprennent des tests contre des bactéries Gram-négatives (E. coli), des bactéries Gram-positives (S. aureus) et des champignons (C. albicans) .
Modification chimique de l'acide hyaluronique (AH)
- Application: En modifiant chimiquement l'AH, il est possible d'optimiser ses propriétés pour l'injectabilité et la fabrication additive. Dans une étude, des chercheurs ont greffé de la propylamine et de la butylamine sur l'AH à l'aide de chlorure de 4-(4,6-diméthoxy-1,3,5-triazin-2-yl)-4-méthylmorpholinium (DMTMM) .
Synthèse d'ester et réactif de couplage énantiodifférenciant
- Application: Le dérivé 2-chloro-4,6-diméthoxy-1,3,5-triazine (précurseur du DMTMM) trouve des applications dans la synthèse d'ester et comme réactif de couplage énantiodifférenciant. Il a des utilisations diverses en agriculture, dans l'industrie textile et en chimie des colorants .
Mécanisme D'action
Target of Action
Similar compounds are known to activate carboxylic acids, particularly for amide synthesis .
Mode of Action
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide likely operates through a mechanism similar to other common amide coupling reactions involving activated carboxylic acids . The carboxylic acid first reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide is involved in the activation of carboxylic acids, particularly for amide synthesis . It is one reagent used for amide coupling, a common reaction in organic chemistry . The compound interacts with enzymes and other biomolecules during these reactions .
Cellular Effects
The effects of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide on cells are primarily related to its role in the synthesis of amides . By facilitating amide coupling, it influences various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide involves the formation of carboxylic acid derivatives . First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . This resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Temporal Effects in Laboratory Settings
In laboratory settings, N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide has been observed to be stable . It can decompose to form 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine (DMTM) when suspended in CH2Cl2 for 3 hours at room temperature .
Metabolic Pathways
The metabolic pathways involving N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide are primarily related to the synthesis of carboxylic acid derivatives . The compound interacts with enzymes during these reactions .
Propriétés
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-14-10(15-12(16-11)20-2)8-13-21(17,18)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGSPOWYQCBCFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)
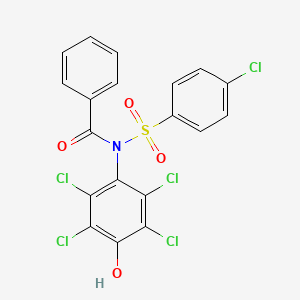

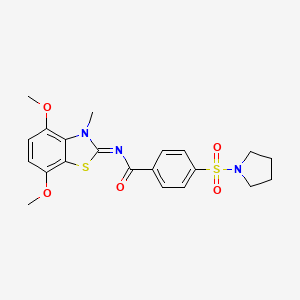
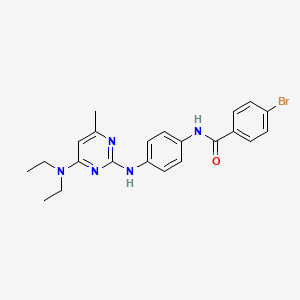
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate](/img/structure/B2389379.png)

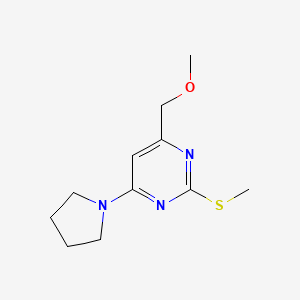
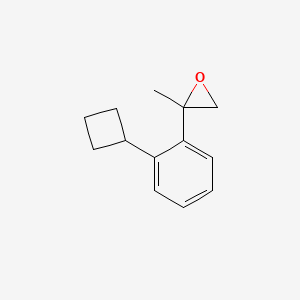

![N-(3-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2389386.png)
![Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate](/img/structure/B2389387.png)
![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2389390.png)
